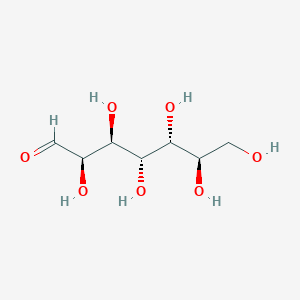
d-Glycero-d-galacto-heptose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d-Glycero-d-galacto-heptose is a polyhydroxy aldehyde, also known as a sugar alcohol. This compound is characterized by its six hydroxyl groups and one aldehyde group, making it a highly reactive molecule. It is a derivative of heptose, a seven-carbon sugar, and is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of d-Glycero-d-galacto-heptose can be achieved through several methods. One common approach involves the oxidation of heptitol, a seven-carbon sugar alcohol, using mild oxidizing agents such as pyridinium chlorochromate or sodium periodate. The reaction is typically carried out in an aqueous medium at room temperature, ensuring the selective oxidation of the primary alcohol group to an aldehyde while preserving the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can be employed to produce this compound from renewable resources such as glucose or other carbohydrates. The fermentation process is followed by purification steps, including filtration, crystallization, and chromatography, to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
d-Glycero-d-galacto-heptose undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: (2R,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid.
Reduction: (2R,3S,4S,5R,6R)-2,3,4,5,6,7-heptahydroxyheptane.
Substitution: Various esters or ethers depending on the substituent introduced.
Applications De Recherche Scientifique
d-Glycero-d-galacto-heptose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including its use as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals.
Mécanisme D'action
The mechanism of action of d-Glycero-d-galacto-heptose involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or modulating their activity. Additionally, its aldehyde group can react with nucleophiles, leading to the formation of Schiff bases or other adducts that can alter cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentahydroxyhexanal: A six-carbon analog with similar reactivity but fewer hydroxyl groups.
(2R,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid: The oxidized form of d-Glycero-d-galacto-heptose.
(2R,3S,4S,5R,6R)-2,3,4,5,6,7-heptahydroxyheptane: The reduced form of this compound.
Uniqueness
This compound is unique due to its combination of six hydroxyl groups and one aldehyde group, which provides a high degree of reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H14O7 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7+/m0/s1 |
Clé InChI |
YPZMPEPLWKRVLD-CQOGJGKDSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Synonymes |
glycero-galacto-heptose glycero-galacto-heptose, (D-glycero-L-galacto)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


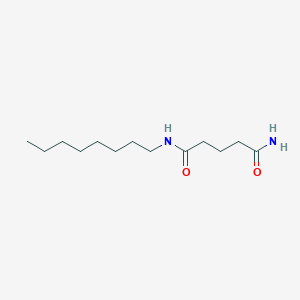
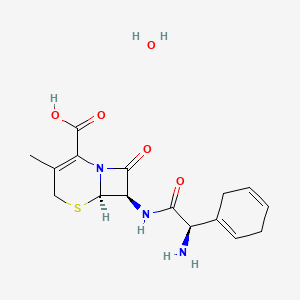
![[(1S,2S,4S,7R,8R,9S,12S,13S,18S)-7,11,16-trihydroxy-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-15-yl] acetate](/img/structure/B1259407.png)
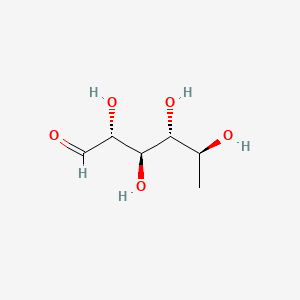
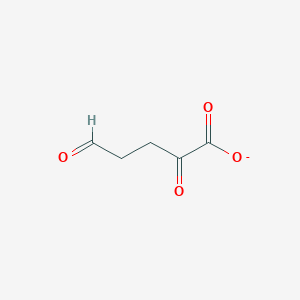
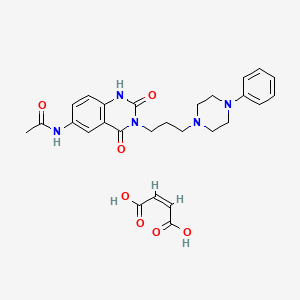
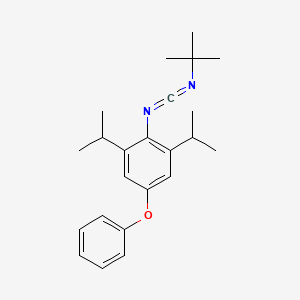

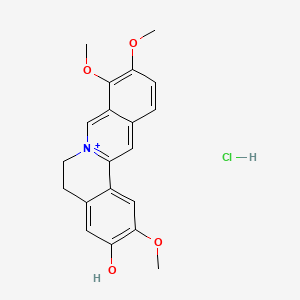
![(2S)-6,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1259421.png)
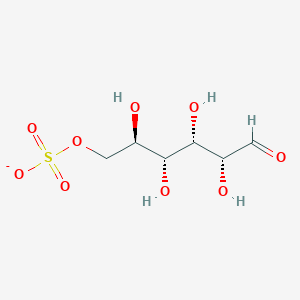
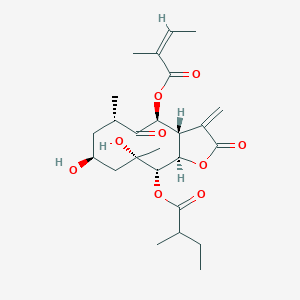

![(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B1259428.png)
